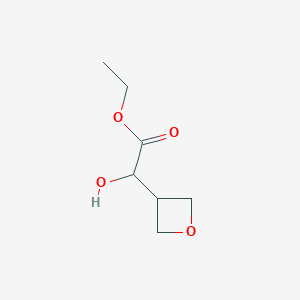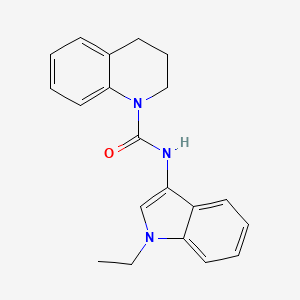
N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Allosteric Modulation in Neuropharmacology
N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide derivatives have been explored for their role in neuropharmacology, particularly as allosteric modulators of neurotransmitter receptors. For instance, a study on the dopamine D2 receptor discovered that certain derivatives exhibit allosteric pharmacology. This implies these compounds could be valuable in the study and treatment of neurological disorders by modulating neurotransmitter activity (Mistry et al., 2015).
Synthesis for Pharmaceutical Applications
These compounds are also significant in pharmaceutical synthesis. A study outlined a process for preparing an amorphous, peptide-like diabetes drug, indicating the role of these compounds in drug development and manufacturing (Sawai et al., 2010). This highlights their potential in the creation of new therapeutic agents.
Solar Energy Conversion
Interestingly, derivatives of this compound have been utilized in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Research in this area suggests that these compounds can enhance the absorption and conversion of solar energy, contributing to advancements in renewable energy technologies (Wu et al., 2009).
Antiviral Research
These compounds have been synthesized and evaluated for their antiviral properties. Studies conducted on various derivatives have investigated their effectiveness against viruses such as the influenza A virus, offering insights into potential new treatments for viral infections (Ivashchenko et al., 2014).
Development of Anticancer Agents
Research has also been conducted on the synthesis and evaluation of heterocyclic carboxamides, including derivatives of this compound, as potential anticancer agents. These studies provide valuable insights into the development of new therapeutic options for cancer treatment (Matiadis et al., 2013).
Mécanisme D'action
Mode of Action
It is known that indole derivatives, which are part of the compound’s structure, can have diverse pharmacological properties, including anti-inflammatory effects . These effects are often achieved by inhibiting enzymes such as cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Biochemical Pathways
It is known that the inhibition of cox enzymes can disrupt the conversion of arachidonic acid to prostaglandin g, which is the first step in the synthesis of prostaglandins and thromboxanes . These molecules are involved in various physiological responses, including inflammation and pain sensation .
Result of Action
Based on the known effects of indole derivatives and cox inhibitors, it can be hypothesized that this compound may have anti-inflammatory effects .
Propriétés
IUPAC Name |
N-(1-ethylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-22-14-17(16-10-4-6-12-19(16)22)21-20(24)23-13-7-9-15-8-3-5-11-18(15)23/h3-6,8,10-12,14H,2,7,9,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSWTDMSBBFVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2476035.png)

![2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2476039.png)
![4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile](/img/structure/B2476040.png)
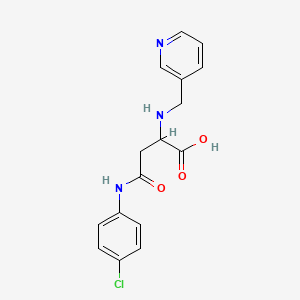
![1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2476043.png)
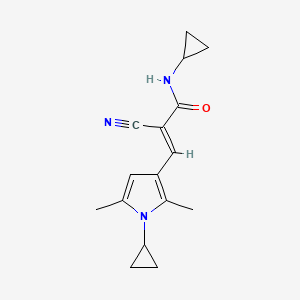
![2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476046.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(1H-imidazol-1-yl)propan-2-yl]propanamide](/img/structure/B2476047.png)
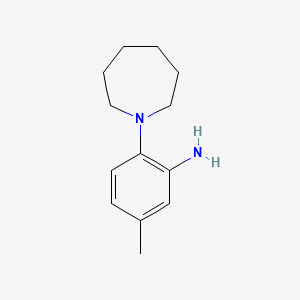
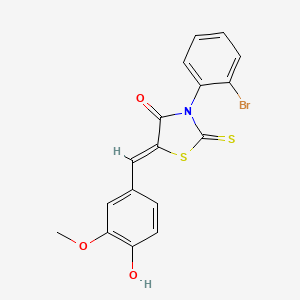
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2476051.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2476052.png)
